molecular formula C11H22N2S B1453823 [1-(Thian-4-yl)piperidin-4-yl]methanamine CAS No. 1249802-33-2

[1-(Thian-4-yl)piperidin-4-yl]methanamine

Cat. No. B1453823
M. Wt: 214.37 g/mol
InChI Key: UJJHGPJMDRQVBX-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H20N2S/c11-9-1-5-12(6-2-9)10-3-7-13-8-4-10/h9-10H,1-8,11H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can provide important information about its behavior. For “[1-(Thian-4-yl)piperidin-4-yl]methanamine”, the following properties have been reported :

Scientific Research Applications

Bone Formation and Disorders

[1-(4-(Naphthalen-2-yl)pyrimidin-2-yl)piperidin-4-yl]methanamine, a compound with a similar structure, was identified as a potent molecule targeting the Wnt beta-catenin cellular messaging system. It demonstrated significant effects in increasing the trabecular bone formation rate in animal models, indicating its potential applications in the treatment of bone disorders (Pelletier et al., 2009).

Antidepressant Properties

Novel derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine were synthesized as “biased agonists” of serotonin 5-HT1A receptors, demonstrating significant antidepressant-like activity. These compounds showed high receptor affinity, selectivity, and promising pharmacokinetic profiles, suggesting their potential in antidepressant drug development (Sniecikowska et al., 2019).

Structural and Chemical Properties

The synthesis and crystal structure of [1-(Toluene-4-Sulfonyl)-Piperidin-4-yl]-Methanol, a compound with a structural similarity, were investigated to understand its conformation and intermolecular interactions. Such studies are crucial for the development of new compounds with specific biological activities (Girish et al., 2008).

Insecticidal Properties

Compounds structurally related to [1-(Thian-4-yl)piperidin-4-yl]methanamine, like piperdine thiazole compounds, exhibited significant insecticidal activities against certain pests. These findings highlight the potential of similar compounds in developing new insecticides (Ding et al., 2019).

Anticonvulsant Agents

Schiff bases of 3-aminomethyl pyridine, structurally related to [1-(Thian-4-yl)piperidin-4-yl]methanamine, were synthesized and exhibited significant anticonvulsant activities. These compounds were evaluated through various models, indicating their potential as anticonvulsant agents (Pandey & Srivastava, 2011).

properties

IUPAC Name

[1-(thian-4-yl)piperidin-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2S/c12-9-10-1-5-13(6-2-10)11-3-7-14-8-4-11/h10-11H,1-9,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJJHGPJMDRQVBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN)C2CCSCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(Thian-4-yl)piperidin-4-yl]methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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